molecular formula C10H9ClO2 B14812277 2-Chloro-3-cyclopropoxybenzaldehyde

2-Chloro-3-cyclopropoxybenzaldehyde

Cat. No.: B14812277
M. Wt: 196.63 g/mol
InChI Key: KTDTVXDKZHRHKJ-UHFFFAOYSA-N
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Description

2-Chloro-3-cyclopropoxybenzaldehyde is a substituted benzaldehyde derivative featuring a chlorine atom at the 2-position and a cyclopropoxy group at the 3-position of the aromatic ring. The compound’s molecular formula is C₁₀H₉ClO₂, with a molecular weight of 196.63 g/mol. The cyclopropoxy group introduces steric strain due to its three-membered ring structure, which may influence electronic and reactivity profiles. This compound is primarily utilized in research settings as an intermediate for synthesizing pharmaceuticals, agrochemicals, or ligands in catalytic systems. However, detailed industrial applications remain underreported in publicly available literature.

Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

2-chloro-3-cyclopropyloxybenzaldehyde

InChI

InChI=1S/C10H9ClO2/c11-10-7(6-12)2-1-3-9(10)13-8-4-5-8/h1-3,6,8H,4-5H2

InChI Key

KTDTVXDKZHRHKJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC=CC(=C2Cl)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-cyclopropoxybenzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with cyclopropyl alcohol in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-cyclopropoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed:

    Oxidation: 2-Chloro-3-cyclopropoxybenzoic acid.

    Reduction: 2-Chloro-3-cyclopropoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-Chloro-3-cyclopropoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Chloro-3-cyclopropoxybenzaldehyde depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chloro and aldehyde groups, as well as the steric effects of the cyclopropoxy group. These factors determine the compound’s behavior in various chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs include:

3-Chlorobenzaldehyde (CAS 587-04-2): A monochlorinated benzaldehyde with a chlorine atom at the 3-position .

2-Chlorobenzaldehyde : Chlorine at the 2-position but lacks the cyclopropoxy group.

4-Chlorobenzaldehyde : Chlorine at the 4-position.

3-Methoxybenzaldehyde : Features a methoxy group instead of chlorine.

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Functional Groups
2-Chloro-3-cyclopropoxybenzaldehyde N/A Cl (2), cyclopropoxy (3) 196.63 Aldehyde, ether, chloro
3-Chlorobenzaldehyde 587-04-2 Cl (3) 140.57 Aldehyde, chloro
2-Chlorobenzaldehyde 89-98-5 Cl (2) 140.57 Aldehyde, chloro
3-Methoxybenzaldehyde 591-31-1 OCH₃ (3) 136.15 Aldehyde, methoxy

Reactivity and Electronic Effects

  • Electron-withdrawing vs. donating groups: The chlorine atom in 3-Chlorobenzaldehyde exerts an electron-withdrawing inductive effect, deactivating the aromatic ring and directing electrophilic substitution to the meta position .
  • Aldehyde reactivity :

    • Both compounds undergo typical aldehyde reactions (e.g., nucleophilic addition, oxidation). However, the cyclopropoxy group’s strain may increase susceptibility to ring-opening under acidic or basic conditions.

Research Findings and Key Observations

Synthetic Challenges :

  • The cyclopropoxy group complicates synthesis due to ring strain. Reported methods include Ullmann coupling or nucleophilic aromatic substitution under controlled conditions.

Stability :

  • This compound is less stable than 3-Chlorobenzaldehyde under prolonged UV exposure, likely due to the cyclopropane ring’s photosensitivity.

Biological Activity :

  • Preliminary studies suggest enhanced bioactivity compared to 3-Chlorobenzaldehyde, possibly due to improved lipophilicity from the cyclopropoxy group.

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